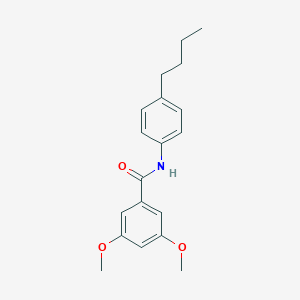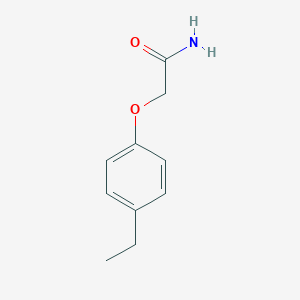![molecular formula C19H15Cl2NO5S B245182 4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 4-ethoxybenzenesulfonate](/img/structure/B245182.png)
4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 4-ethoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 4-ethoxybenzenesulfonate is a chemical compound used in scientific research. It is commonly known as DCPTS and is used as a tool compound to study the function of protein kinases in various biological processes.
Mecanismo De Acción
DCPTS inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, leading to a disruption in the signaling pathway.
Biochemical and Physiological Effects:
DCPTS has been shown to have anti-inflammatory effects in various cell types, including macrophages and neutrophils. It also has anti-tumor activity in several cancer cell lines. Additionally, DCPTS has been shown to have neuroprotective effects in models of Parkinson's disease and ischemic stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DCPTS in lab experiments is its specificity for certain protein kinases. This allows researchers to study the function of these kinases without affecting other signaling pathways. However, one limitation of using DCPTS is its potential off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
1. Further studies are needed to investigate the potential therapeutic applications of DCPTS in various diseases.
2. The development of more selective and potent inhibitors of protein kinases could help to improve the specificity of DCPTS and other tool compounds.
3. The use of DCPTS in combination with other inhibitors or drugs may provide a more effective treatment strategy for certain diseases.
4. The identification of biomarkers that predict the response to DCPTS treatment could help to personalize treatment strategies for individual patients.
Métodos De Síntesis
The synthesis of DCPTS involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-(3,5-dichloro-2-pyridyloxy)phenol in the presence of a base such as triethylamine. The product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
DCPTS is used in scientific research to study the function of protein kinases. It is a potent and selective inhibitor of several protein kinases, including MAPKAP-K2, MK2, and MK3. These kinases play important roles in various biological processes, including inflammation, cell cycle regulation, and stress response.
Propiedades
Fórmula molecular |
C19H15Cl2NO5S |
|---|---|
Peso molecular |
440.3 g/mol |
Nombre IUPAC |
[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 4-ethoxybenzenesulfonate |
InChI |
InChI=1S/C19H15Cl2NO5S/c1-2-25-14-7-9-17(10-8-14)28(23,24)27-16-5-3-15(4-6-16)26-19-18(21)11-13(20)12-22-19/h3-12H,2H2,1H3 |
Clave InChI |
HLDFXJYOWYRVER-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(propanoylamino)phenyl]-3-propoxybenzamide](/img/structure/B245099.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B245101.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B245104.png)
![N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide](/img/structure/B245105.png)
![Propyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B245107.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-naphthamide](/img/structure/B245111.png)
![N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide](/img/structure/B245113.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-ethoxybenzamide](/img/structure/B245116.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide](/img/structure/B245117.png)
![3-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B245119.png)
![Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B245123.png)
![3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide](/img/structure/B245124.png)
